molecular formula C20H20N2O3 B5091721 N-benzyl-4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]benzamide

N-benzyl-4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]benzamide

Cat. No.: B5091721
M. Wt: 336.4 g/mol
InChI Key: FYCWNICYDVPNMB-UHFFFAOYSA-N
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Description

N-benzyl-4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzyl group, a benzamide moiety, and an oxazole ring. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as 3,5-dimethyl-4-hydroxy-1,2-oxazole.

    Attachment of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the oxazole derivative.

    Formation of the Benzamide Moiety: The final step involves the formation of the benzamide moiety through the reaction of the benzylated oxazole with benzoyl chloride under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of advanced catalysts, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxazole N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Benzyl halides or other alkylating agents in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Oxazole N-oxides.

    Reduction: Reduced oxazole derivatives.

    Substitution: Various substituted benzamides depending on the substituent introduced.

Scientific Research Applications

N-benzyl-4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]benzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It is used in studies to understand the interaction of benzamide derivatives with biological targets.

    Industrial Applications: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-benzyl-4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]benzamide involves its interaction with specific molecular targets. The oxazole ring and benzamide moiety are known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways involved depend on the specific biological target being studied.

Comparison with Similar Compounds

N-benzyl-4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]benzamide can be compared with other benzamide derivatives and oxazole-containing compounds:

    Benzamide Derivatives: Compounds like N-(2-hydroxybenzyl)benzamide and N-(4-methoxybenzyl)benzamide share similar structural features but differ in their biological activities.

    Oxazole-Containing Compounds: Compounds such as 4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]benzamide and 4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]aniline have similar oxazole rings but differ in their substituents and resulting properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-benzyl-4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3/c1-14-19(15(2)25-22-14)13-24-18-10-8-17(9-11-18)20(23)21-12-16-6-4-3-5-7-16/h3-11H,12-13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYCWNICYDVPNMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)COC2=CC=C(C=C2)C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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